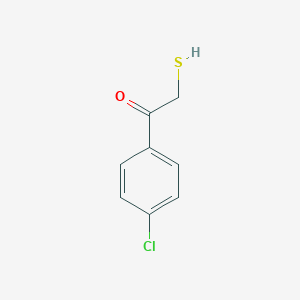

1-(4-Chlorophenyl)-2-mercaptoethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves precursor molecules that are modified through various chemical reactions. For instance, the synthesis of 1-dichlorophosphino-2-phospha-3-phenyl-4-mercapto-5-aza-6-hydroxy-7-arylazoindolizines starts with a precursor that is treated with benzyl chloride and phosphorus trichloride under strong alkaline conditions . Similarly, 3-Mercapto-2(1H)-pyridinone is synthesized from 2-tert-butylthiazolo[4,5-b]pyridine and then reacts with different chloronitrobenzenes to yield novel compounds . These methods could potentially be adapted for the synthesis of 1-(4-Chlorophenyl)-2-mercaptoethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds is typically confirmed using various spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone was determined using X-ray crystallography and supported by IR, 1H NMR, and UV measurements . These techniques could be employed to analyze the molecular structure of 1-(4-Chlorophenyl)-2-mercaptoethanone to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactions of mercapto compounds can be quite diverse. The electrochemical behavior of synthesized indolizines, which include a mercapto group, was studied, showing a diffusion-controlled, irreversible two-electron wave corresponding to the reduction of the -N=N- moiety . The reactivity of 1-(4-Chlorophenyl)-2-mercaptoethanone could be studied in a similar manner to understand its electrochemical properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercapto compounds and their derivatives can be characterized by various analytical techniques. For instance, the solubility, thermal stability, and fluorescence emission peaks of poly(bisbenzothiazole)s synthesized from a mercapto-containing monomer were studied, providing information about their potential applications . The metabolism of a chlorobiphenyl through the mercapturic acid pathway also indicates the biological reactivity of such compounds . These studies could guide the analysis of the physical and chemical properties of 1-(4-Chlorophenyl)-2-mercaptoethanone, including its stability, solubility, and potential metabolic pathways.

科学的研究の応用

Chemical Synthesis and Medicinal Applications

1-(4-Chlorophenyl)-2-mercaptoethanone serves as a versatile intermediate in chemical synthesis, particularly in the pharmaceutical industry. Its applications span from the synthesis of muscle relaxants to the exploration of novel antimicrobial agents.

Synthesis of Chlormezanone : Research outlines the improved synthesis of chlormezanone, a muscle relaxant, from 1-(4-Chlorophenyl)-2-mercaptoethanone derivatives. The process involves a two-step synthesis, where the sulfur atom of the compound is oxidized, leading to higher yields compared to traditional methods. This advancement demonstrates the compound's utility in medicinal chemistry, specifically in producing central nervous system agents with potentially enhanced efficacy and production efficiency (Oelschläger, Wange, Letsch, & Seeling, 2003).

Antimicrobial Agent Synthesis : The compound's utility extends to the development of novel antimicrobial agents. Studies have highlighted its role in synthesizing heterocyclic compounds with significant antibacterial activity. For instance, the synthesis of pyrimidine derivatives from 1-(4-Chlorophenyl)-2-mercaptoethanone has been investigated for their antimicrobial properties, underscoring the compound's potential in addressing drug-resistant microbial infections (Essam Abdelghani, S. A. Said, M. Assy, & A. M. A. Hamid, 2017).

Chemical Reactivity and Material Science

Beyond medicinal applications, 1-(4-Chlorophenyl)-2-mercaptoethanone is instrumental in material science, particularly in synthesizing complex molecular systems.

- Material Synthesis : The compound is involved in the synthesis of multifunctional molecular systems, such as porphyrins and carboranes, through its reactive intermediates. These systems are crucial in developing new materials with applications ranging from catalysis to optoelectronics. The ability to form structured multifunctional molecules showcases the compound's importance in advanced material synthesis (Victoria M. Alpatova et al., 2022).

Safety And Hazards

特性

IUPAC Name |

1-(4-chlorophenyl)-2-sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTJLYBMQJZUQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CS)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448381 |

Source

|

| Record name | 1-(4-chlorophenyl)-2-mercaptoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-mercaptoethanone | |

CAS RN |

23081-12-1 |

Source

|

| Record name | 1-(4-chlorophenyl)-2-mercaptoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)